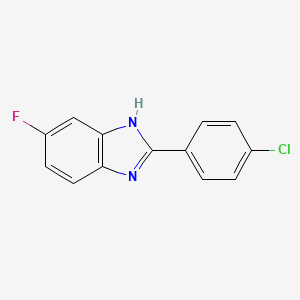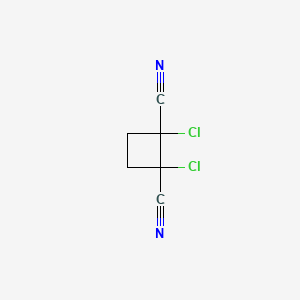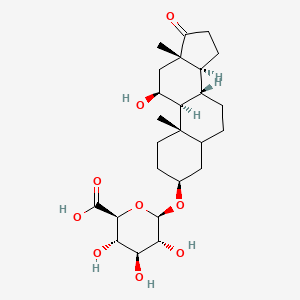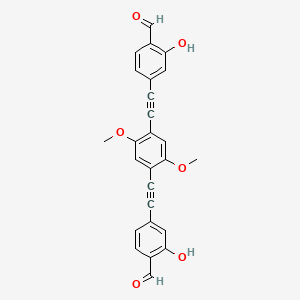
4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is a complex organic compound with the molecular formula C26H18O4. It is characterized by the presence of two hydroxybenzaldehyde groups connected via a dimethoxyphenylene bis(ethyne) linkage. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-1,4-dibromobenzene and 2-hydroxybenzaldehyde.
Sonogashira Coupling: The 2,5-dimethoxy-1,4-dibromobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the bis(trimethylsilyl)ethyne intermediate.
Deprotection: The trimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the bis(ethyne) intermediate.
Aldol Condensation: The bis(ethyne) intermediate is then subjected to an aldol condensation reaction with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
科学的研究の応用
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
- 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))bis(2-hydroxybenzaldehyde)
Uniqueness
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is unique due to its bis(ethyne) linkage, which imparts distinct electronic and structural properties compared to similar compounds with ethene linkages. This uniqueness can influence its reactivity, stability, and interactions in various applications.
特性
分子式 |
C26H18O6 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
4-[2-[4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C26H18O6/c1-31-25-13-20(8-4-18-6-10-22(16-28)24(30)12-18)26(32-2)14-19(25)7-3-17-5-9-21(15-27)23(29)11-17/h5-6,9-16,29-30H,1-2H3 |
InChIキー |
HVNVXVVESSAVFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)OC)C#CC3=CC(=C(C=C3)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
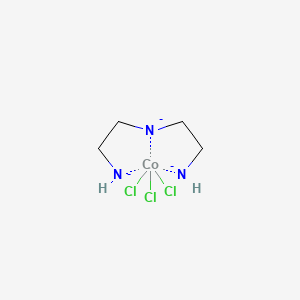


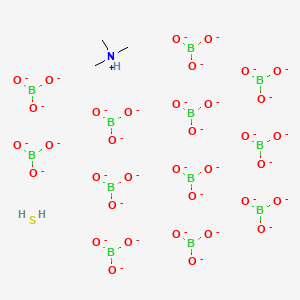

![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
